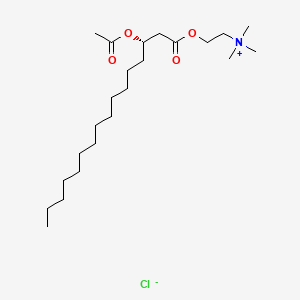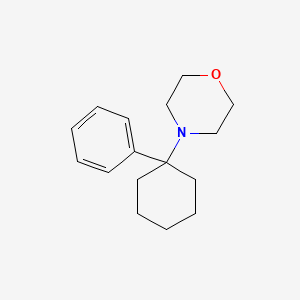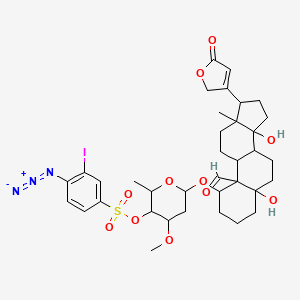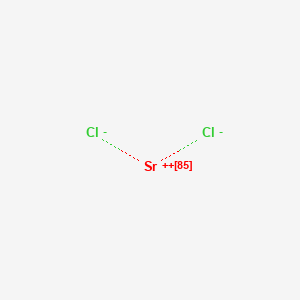
Strontium chloride Sr 85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium chloride SR 85 is a radioactive isotope of strontium, specifically strontium-85, which has a half-life of approximately 64.84 days. This compound is used primarily in the field of nuclear medicine for diagnostic purposes, particularly in bone scans. Strontium-85 decays by electron capture to stable rubidium-85, emitting a single gamma photon of 0.51 MeV, making it suitable for imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium chloride SR 85 can be synthesized through the proton bombardment of rubidium chloride or rubidium metal targets. The process involves dissolving the target material and using ion exchange techniques to isolate the strontium-85 isotope .
Industrial Production Methods
In an industrial setting, this compound is produced by irradiating rubidium targets with protons in a cyclotron. The irradiated targets are then dissolved, and the strontium-85 is separated using ion exchange chromatography. The final product is typically provided in a solution of strontium chloride in 0.1 N hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Strontium chloride SR 85 undergoes several types of chemical reactions, including:
Substitution Reactions: Strontium chloride reacts with sodium carbonate to form strontium carbonate and sodium chloride.
Precipitation Reactions: It reacts with sodium sulfate to form strontium sulfate and sodium chloride.
Common Reagents and Conditions
Sodium Carbonate: Used in substitution reactions to form strontium carbonate.
Sodium Sulfate: Used in precipitation reactions to form strontium sulfate.
Major Products Formed
Strontium Carbonate (SrCO₃): Formed from the reaction with sodium carbonate.
Strontium Sulfate (SrSO₄): Formed from the reaction with sodium sulfate.
Scientific Research Applications
Strontium chloride SR 85 has a wide range of applications in scientific research:
Nuclear Medicine: Used in bone scans to diagnose bone-related conditions.
Radiopharmaceuticals: Employed in the development of radiopharmaceuticals for diagnostic imaging.
Environmental Studies: Utilized in tracing and studying environmental contamination by radioactive isotopes.
Material Science: Applied in the synthesis of strontium-based materials for various industrial applications.
Mechanism of Action
Strontium chloride SR 85 exerts its effects primarily through its radioactive decay. The emitted gamma photons are detected by imaging equipment, allowing for the visualization of bone structures. Strontium ions are taken up by bone tissue due to their similarity to calcium, making this compound effective in bone imaging .
Comparison with Similar Compounds
Similar Compounds
Strontium Chloride (SrCl₂): A non-radioactive form of strontium chloride used in various industrial applications.
Strontium-89 Chloride (SrCl₂): Another radioactive isotope used for palliative treatment of bone pain in cancer patients.
Uniqueness
Strontium chloride SR 85 is unique due to its specific use in diagnostic imaging, particularly for bone scans. Its relatively short half-life and the emission of gamma photons make it highly suitable for medical imaging applications, distinguishing it from other strontium compounds .
Properties
CAS No. |
24359-46-4 |
|---|---|
Molecular Formula |
Cl2Sr |
Molecular Weight |
155.82 g/mol |
IUPAC Name |
strontium-85(2+);dichloride |
InChI |
InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1-3 |
InChI Key |
AHBGXTDRMVNFER-SIUYXFDKSA-L |
SMILES |
[Cl-].[Cl-].[Sr+2] |
Isomeric SMILES |
[Cl-].[Cl-].[85Sr+2] |
Canonical SMILES |
[Cl-].[Cl-].[Sr+2] |
Synonyms |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


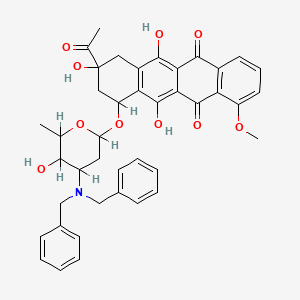
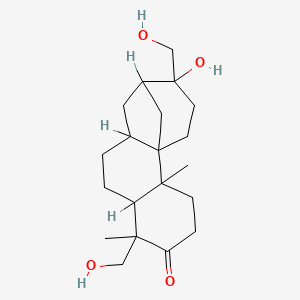
![Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-](/img/structure/B1222062.png)
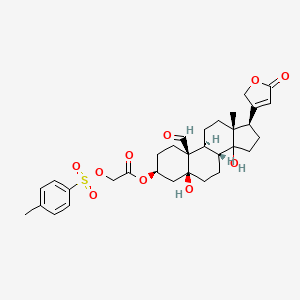
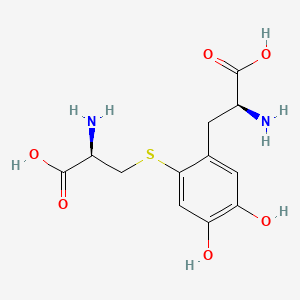
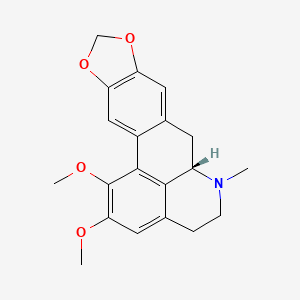
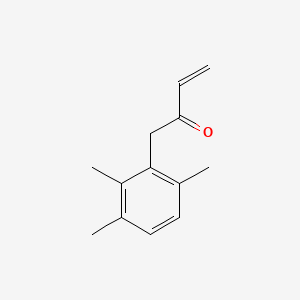
![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)
